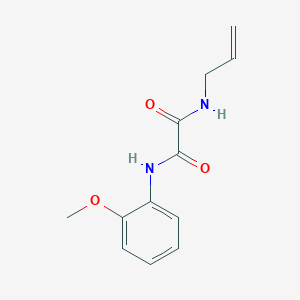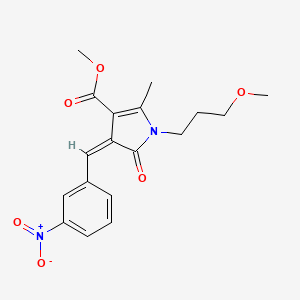![molecular formula C17H14N2O4S2 B5177356 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5177356.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as EBT and is commonly used as a fluorescent indicator in biological assays.
作用機序
The mechanism of action of EBT involves the reaction of the thiol group with the benzothiazole moiety, resulting in the formation of a highly fluorescent compound. The fluorescence intensity of EBT is dependent on the concentration of thiols present in the sample.
Biochemical and Physiological Effects:
EBT has been shown to have minimal toxicity and does not interfere with biological processes. It has been used in various biochemical assays to study the role of thiols in biological systems. EBT has also been used to study the mechanism of action of various drugs and enzymes.
実験室実験の利点と制限
The advantages of using EBT in lab experiments include its high sensitivity, low toxicity, and ease of use. However, EBT has limitations such as its limited stability in solution and its dependence on the pH of the sample.
将来の方向性
There are several future directions for the use of EBT in scientific research. One potential application is the development of EBT-based biosensors for the detection of thiols in biological samples. Another potential direction is the use of EBT in the development of new drugs that target thiol-containing enzymes. Additionally, further research is needed to optimize the stability and sensitivity of EBT in biological systems.
合成法
The synthesis of EBT involves the reaction of 2-aminothiophenol with 6-ethoxy-2-bromo-1-benzothiazole, followed by the reaction with 4-nitrobenzaldehyde. The resulting product is then purified by recrystallization.
科学的研究の応用
EBT is widely used in scientific research as a fluorescent indicator for detecting thiols and other reducing agents. It has been used in various applications such as protein assays, enzyme activity assays, and cell viability assays. EBT is also used as a pH indicator in biological systems.
特性
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-13-7-8-14-16(9-13)25-17(18-14)24-10-15(20)11-3-5-12(6-4-11)19(21)22/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHDLUUCSFNUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![6-(4-bromo-5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5177292.png)


![[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177316.png)

![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5177325.png)
![1-[1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]-1-propanone](/img/structure/B5177327.png)
![4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B5177334.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5177344.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)